molecular formula C13H14N4O2S B3017913 N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034421-22-0

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B3017913
CAS No.: 2034421-22-0
M. Wt: 290.34
InChI Key: JGEHTBNZZDNKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to an azetidine ring, which is further connected to a pyrimidin-2-amine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.

    Introduction of Benzenesulfonyl Group: The azetidine ring is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the benzenesulfonyl group.

    Attachment of Pyrimidin-2-amine: The final step involves the coupling of the benzenesulfonyl-azetidine intermediate with a pyrimidin-2-amine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is used in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-20(19,12-5-2-1-3-6-12)17-9-11(10-17)16-13-14-7-4-8-15-13/h1-8,11H,9-10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEHTBNZZDNKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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